molecular formula C13H14N2O2S2 B3490335 4,5-DIMETHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE

4,5-DIMETHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE

Cat. No.: B3490335
M. Wt: 294.4 g/mol
InChI Key: CHPCNWOWQJIUHR-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-{[2-(2-thienyl)acetyl]amino}-3-thiophenecarboxamide is a high-purity chemical reagent designed for research applications. This compound belongs to a class of substituted thiophenecarboxamides that are of significant interest in medicinal chemistry and drug discovery. Based on the research into structurally similar molecules, this compound is primarily investigated for its potential as an antibacterial agent . The molecular framework suggests potential for exploring mechanisms of action related to protein kinase inhibition, particularly in the context of disease pathways such as cancer . Its structure, featuring a dual thiophene system, is engineered for interaction with biological targets. Researchers utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for pharmacological evaluation. It is supplied as a stable solid and is intended for use in in vitro assays only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the compound using appropriate personal protective equipment.

Properties

IUPAC Name

4,5-dimethyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-7-8(2)19-13(11(7)12(14)17)15-10(16)6-9-4-3-5-18-9/h3-5H,6H2,1-2H3,(H2,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPCNWOWQJIUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylate
  • Key Differences: Replaces the 2-thienyl acetyl group with a cyano-substituted phenyl acrylamido moiety.
  • Impact on Activity : Exhibits antioxidant and anti-inflammatory properties but lacks broad-spectrum antimicrobial or anticancer activity observed in the target compound. The absence of the thienyl group may reduce π-π stacking interactions with biological targets .
N,N-Diethyl-5,5-Dimethyl-2-[(Thiophen-2-ylcarbonyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide
  • Key Differences : Features a fused tetrahydrobenzothiophene ring and diethyl carboxamide.
  • Impact on Activity : The fused ring system enhances metabolic stability but complicates synthesis. The diethyl group may improve solubility but reduce target specificity compared to the simpler carboxamide in the target compound .
Ethyl 4-Methyl-5-(Phenylcarbamoyl)-2-(3,4,5-Trimethoxybenzamido)Thiophene-3-Carboxylate
  • Key Differences : Incorporates a trimethoxybenzamido group and phenylcarbamoyl substituent.
  • However, the bulkier substituents may hinder membrane permeability relative to the target compound’s compact thienyl acetyl group .

Mechanistic Insights

  • Target Interactions: The thienyl group’s electron-rich nature promotes binding to hydrophobic pockets in enzymes (e.g., kinases) or DNA intercalation, a mechanism less pronounced in phenyl-substituted analogues .
  • Selectivity : Compared to sulfonamide derivatives (e.g., ), the target compound avoids off-target effects on endothelin receptors, highlighting substituent-driven specificity .

Biological Activity

4,5-Dimethyl-2-{[2-(2-thienyl)acetyl]amino}-3-thiophenecarboxamide is a compound that belongs to the thiophene family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiophene ring substituted with dimethyl and thienyl groups, contributing to its unique chemical properties. The structure can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C14H15N2O2S2
Molecular Weight 305.41 g/mol

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit notable antimicrobial activity. A study demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported to be around 25 µM for MCF-7 cells and 30 µM for HeLa cells, indicating a moderate level of efficacy . The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of α-amylase, an enzyme linked to carbohydrate metabolism. Studies report IC50 values ranging from 50 to 70 µM, suggesting its potential use in managing diabetes by delaying carbohydrate absorption .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The thiophene ring facilitates binding to various enzymes and receptors, potentially modulating their activity. For instance, its interaction with α-amylase suggests a competitive inhibition mechanism where the compound mimics substrate binding sites .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial effects of various thiophene derivatives, including this compound. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with significant statistical relevance (p < 0.05).
  • Anticancer Research : In a comparative analysis with established anticancer agents, this compound demonstrated lower cytotoxicity towards normal cells while retaining effectiveness against cancer cell lines, highlighting its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-dimethyl-2-{[2-(2-thienyl)acetyl]amino}-3-thiophenecarboxamide?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation. Starting with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole generates an intermediate with an active methylene group. This intermediate reacts with 2-thienylacetyl chloride or analogous reagents under reflux in toluene with catalytic piperidine and acetic acid. Reaction completion is monitored via thin-layer chromatography (TLC), followed by filtration and recrystallization (e.g., ethanol) to achieve yields of 72–94% .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms the presence of key functional groups (e.g., NH stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹, and thiophene ring vibrations at ~700 cm⁻¹) .
  • ¹H NMR : Identifies substituent-specific signals, such as thienyl protons (δ 6.8–7.2 ppm), methyl groups (δ 2.1–2.5 ppm), and carboxamide NH (δ 10.5–11.0 ppm) .
  • Mass Spectrometry : Validates molecular weight via [M+H]⁺ peaks (e.g., calculated m/z 395.5 for C₁₉H₂₁N₃O₂S₂) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s antioxidant and anti-inflammatory activities?

  • Methodological Answer : Substituents on the phenyl or thienyl groups significantly alter bioactivity. For example:

  • Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance antioxidant activity (e.g., DPPH radical scavenging IC₅₀ values improved by 30% compared to unsubstituted analogs) .
  • Bulky substituents may reduce bioavailability but improve target selectivity. Systematic SAR studies using in vitro assays (e.g., COX-2 inhibition) and molecular docking (e.g., AutoDock Vina) are recommended to validate hypotheses .

Q. How can researchers resolve contradictions in reported bioactivity data for thiophene carboxamide derivatives?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Purity : Ensure ≥95% purity via HPLC and elemental analysis.
  • Assay Conditions : Standardize antioxidant assays (e.g., DPPH concentration, incubation time) .
  • Biological Models : Compare in vitro (e.g., RAW264.7 macrophages) and in vivo (e.g., carrageenan-induced paw edema) results to assess metabolic stability .

Q. What computational strategies predict the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding to targets like COX-2 or NF-κB. Dock the compound’s 3D structure (generated via ChemDraw3D) and validate with free energy calculations (ΔG < -8 kcal/mol suggests strong binding) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-DIMETHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4,5-DIMETHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE

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